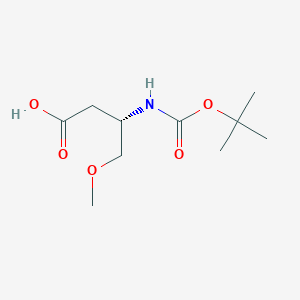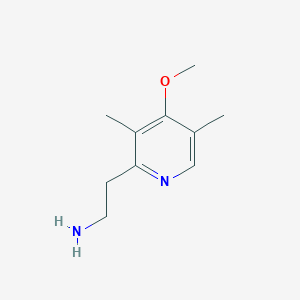
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with an amino group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a cyclization reaction, often starting from a linear precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclohexyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization, alkylation, amination, and esterification reactions.
Purification: The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: The amino group can form hydrogen bonds with receptor sites, leading to activation or inhibition of biological pathways.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate can be compared with similar compounds such as:
4-tert-Butylcyclohexyl acetate: Similar structure but lacks the amino group, leading to different chemical properties and applications.
2-tert-Butylcyclohexyl acetate: Another similar compound with variations in the position of the tert-butyl group, affecting its reactivity and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C13H25NO2 |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)10-5-7-13(14,8-6-10)9-11(15)16-4/h10H,5-9,14H2,1-4H3 |
InChI-Schlüssel |
UDUOCOZHIUVYJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


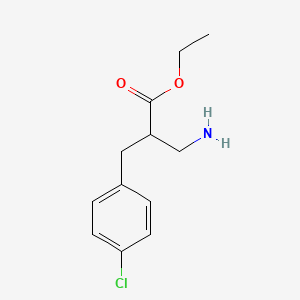
![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)
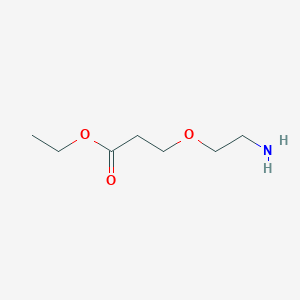
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
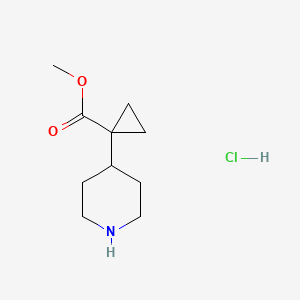
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)

![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)
